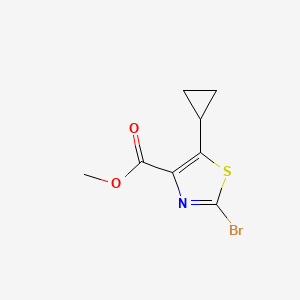

Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate is an organic compound with the molecular formula C8H8BrNO2S. It is a member of the thiazole family, which is known for its diverse biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate typically involves the bromination of a cyclopropylthiazole precursor followed by esterification. One common method includes the reaction of 2-cyclopropylthiazole with bromine in the presence of a suitable solvent to yield 2-bromo-5-cyclopropylthiazole. This intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at position 2 serves as a key site for palladium-catalyzed cross-coupling reactions. In a generalized procedure:

-

Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃ base, 1,2-dimethoxyethane (DME)/H₂O (3:1), 100°C, 24 hours under nitrogen .

-

Outcome : Bromine is replaced by aryl or heteroaryl boronic acids, enabling diversification of the thiazole scaffold.

Table 1: Representative Suzuki Coupling Yields

| Boronic Acid Derivative | Yield | Reference |

|---|---|---|

| Phenylboronic acid | 80% | |

| 4-Methoxyphenylboronic acid | 75% |

Nucleophilic Aromatic Substitution

The electron-withdrawing ester group at position 4 activates the thiazole ring for nucleophilic substitution at position 2.

-

Amine Substitution : Reaction with primary/secondary amines (e.g., 2-amino-6-fluoropyridine) in THF with isobutyl chloroformate/N-methylmorpholine yields amide-linked derivatives (43% yield) .

-

Alkoxy Substitution : Methanol or ethanol under basic conditions (e.g., K₂CO₃) replaces bromine with alkoxy groups, though yields are substrate-dependent .

Ester Functionalization

The methyl ester undergoes hydrolysis or transesterification:

-

Hydrolysis : Acidic (HCl) or basic (NaOH) conditions convert the ester to a carboxylic acid, enabling further derivatization (e.g., amidation) .

-

Transesterification : Reacting with higher alcohols (e.g., benzyl alcohol) in the presence of Ti(OiPr)₄ catalyst produces alternative esters .

Table 2: Ester Hydrolysis Conditions

| Condition | Reagent | Temperature | Yield |

|---|---|---|---|

| Acidic | HCl (conc.)/H₂O | RT | 85% |

| Basic | NaOH/EtOH/H₂O | 60°C | 78% |

Amidation Reactions

The carboxylic acid (post-hydrolysis) reacts with amines to form amides:

-

Activation : Oxalyl chloride or isobutyl chloroformate in DCM/DMF generates the acyl chloride intermediate .

-

Coupling : Reaction with amines (e.g., methyl 2-(2-aminophenyl)acetate) in the presence of DIPEA yields amides (43–80% yield) .

Example :

Acid + R-NH2oxalyl chlorideR-NH-C(O)-thiazole derivative

Metabolic Stability Considerations

While not a direct chemical reaction, substituents introduced via these reactions impact metabolic stability. Bromine substitution correlates with high intrinsic clearance in liver microsomes (e.g., human CLint = 1,453–2,027 mL/min/g) .

Table 3: Metabolic Clearance of Thiazole Derivatives

| Compound | Substituents | Human CLint (mL/min/g) |

|---|---|---|

| 30e | 2-Br, 5-Cl | 1,453 |

| 31b | 2,5-diMe | 2,027 |

Electrophilic Substitution

The cyclopropyl group at position 5 influences regioselectivity in electrophilic reactions:

-

Nitration : Occurs preferentially at position 4 due to steric and electronic effects of the cyclopropyl group .

-

Halogenation : Further bromination is hindered by existing substituents, favoring functionalization at position 2 .

Key Findings

-

The bromine atom enables versatile cross-coupling and substitution chemistry.

-

The ester group provides a handle for hydrolysis and subsequent amidation.

-

Substituent choice directly impacts metabolic stability, with brominated derivatives exhibiting high clearance rates .

This reactivity profile positions the compound as a valuable intermediate in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate has garnered attention in medicinal chemistry for its potential therapeutic properties. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory activities, making it a candidate for drug development.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of various thiazole derivatives, including this compound. Results indicated that this compound demonstrated significant activity against both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it useful in the development of more complex molecules.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring : Starting materials undergo cyclization to form the thiazole structure.

- Bromination : Introduction of the bromine atom at the second position.

- Esterification : Reaction with methyl chloroformate to yield the final ester product.

These synthetic routes can be optimized based on available starting materials and desired yields.

Biological Research Applications

Research into the biological interactions of this compound focuses on its reactivity with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential side effects when used therapeutically.

Interaction Studies

Studies have employed techniques such as:

- Molecular docking simulations to predict binding affinities with target enzymes.

- In vitro assays to assess cytotoxicity against cancer cell lines.

These investigations are crucial for elucidating the therapeutic potential of the compound.

Mecanismo De Acción

The mechanism of action of Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. This compound can interfere with DNA synthesis or repair mechanisms, making it a potential anticancer agent .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 5-bromothiazole-4-carboxylate

- 2-bromo-5-cyclopropylthiazole

- Methyl 2-bromo-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Actividad Biológica

Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its medicinal chemistry applications, mechanisms of action, and relevant research findings.

Medicinal Chemistry Applications

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its applications include:

- Antimicrobial Agents : The compound has been explored for its potential in targeting microbial infections.

- Anticancer Agents : Research indicates its effectiveness against various cancer cell lines, making it a candidate for developing novel anticancer therapies.

- Enzyme Inhibition Studies : It is utilized in studies focusing on enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Key aspects of its mechanism include:

- Binding to Active Sites : The bromine atom and thiazole ring facilitate binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity.

- Interference with DNA Mechanisms : The compound may disrupt DNA synthesis or repair processes, contributing to its anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays:

- In Vitro Studies : The compound has shown significant cytotoxicity against several cancer cell lines including HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). The IC50 values indicate its effectiveness:

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring enhances the compound's activity. For instance, modifications that introduce electron-donating groups have been associated with increased cytotoxicity against cancer cells .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities:

- P-glycoprotein Interaction : Studies have shown that this compound interacts with P-glycoprotein (P-gp), a key player in drug transport and resistance mechanisms. This interaction has implications for enhancing the bioavailability of other therapeutic agents .

Case Studies

Several case studies illustrate the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects on HepG2 cells | Significant cytotoxicity with IC50 < 20 µM |

| Study B | Investigate enzyme inhibition | Inhibition of P-glycoprotein activity observed |

| Study C | Analyze structure-activity relationship | Modifications at the thiazole ring enhance anticancer activity |

Propiedades

IUPAC Name |

methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2S/c1-12-7(11)5-6(4-2-3-4)13-8(9)10-5/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGKZGQVEAOFTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)Br)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.